4-(Aminomethyl)pyridine

描述

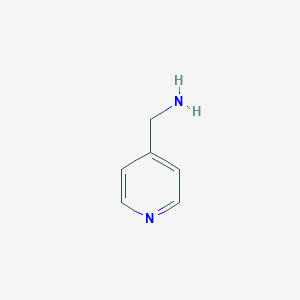

4-(Aminomethyl)pyridine, also known as 4-picolylamine, is an organic compound with the molecular formula C₆H₈N₂. It is a colorless liquid with a strong ammonia-like odor. This compound is a derivative of pyridine, where an aminomethyl group is attached to the fourth position of the pyridine ring. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties .

准备方法

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)pyridine can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine in the presence of a reducing agent. Another method includes the methylation of 4-aminopyridine using formaldehyde and hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction yields this compound with high purity and efficiency .

化学反应分析

Nucleophilic Substitution Reactions

The aminomethyl group acts as a nucleophile, enabling substitution reactions with electrophiles such as acyl chlorides, chloroformates, and alkyl halides.

Mechanistic Insight : The primary amine reacts with activated carbonyl groups (e.g., chloroformates or carboxylic acids) to form amides or carbamates. PyBOP enhances coupling efficiency by generating reactive acylium intermediates .

Reduction and Hydrogenation

The pyridine ring and aminomethyl group participate in catalytic hydrogenation.

Key Observation : Hydrogenation of nitriles to amines proceeds efficiently under mild conditions, while over-reduction of the pyridine ring requires careful control .

Schiff Base Formation

The primary amine reacts with aldehydes or ketones to form imines, which are intermediates in heterocyclic synthesis.

Example :

-

Reaction with 4-fluoro-3-nitrobenzaldehyde under reductive amination conditions yields substituted benzimidazoles after nitro reduction and cyclization .

Salt Formation and Coordination Chemistry

The amine forms stable salts with acids and coordinates with metal ions.

| Salt | Acid | Application | Source |

|---|---|---|---|

| Hydrochloride | HCl | Improved solubility for pharmaceutical synthesis | |

| N-Oxides | H₂O₂/AcOH | Enhanced nucleophilicity for further functionalization |

Comparative Reactivity with Pyridine Derivatives

| Property | This compound | 4-Dimethylaminopyridine (DMAP) | 4-Aminopyridine |

|---|---|---|---|

| Basicity (pKa) | ~8.5 (estimated) | 9.7 | 9.1 |

| Nucleophilicity | Moderate (primary amine) | High (tertiary amine) | Low |

| Catalytic Use | Limited | Common (acylations) | None |

| Synthetic Role | Building block for amides | Nucleophilic catalyst | Ion channel blocker |

科学研究应用

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of 4-(Aminomethyl)pyridine is in the development of DPP-4 inhibitors, which are crucial in managing type 2 diabetes. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DPP-4, with several analogs demonstrating IC values in the nanomolar range.

| Compound | IC (nM) | Selectivity (DPP-4/DPP-8) |

|---|---|---|

| 4e-2 | 10 | 6600 |

| 4e-7 | 11 | 2500 |

The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyridine ring significantly enhance potency and selectivity. For instance, the presence of a cyano group has been shown to increase inhibitor activity significantly due to favorable interactions with the catalytic site of DPP-4 .

1.2 Antimicrobial Activity

Another area of research involves the antimicrobial properties of this compound derivatives. Studies have reported that certain modifications can lead to compounds with enhanced activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Materials Science Applications

2.1 Ferroelectric and Pyroelectric Properties

Recent studies have explored the use of this compound in hybrid perovskite structures, demonstrating its potential in developing materials with ferroelectric and pyroelectric properties. For example, a compound synthesized from this compound and manganese chloride exhibited significant pyroelectricity and antiferromagnetic ordering at low temperatures.

| Property | Value |

|---|---|

| Crystal Structure | Pī |

| Antiferromagnetic Transition Temperature | 2.5 K |

| Pyroelectric Current | Detected |

The observed properties are attributed to strain-induced effects within the crystal lattice, suggesting potential applications in sensors and energy harvesting devices .

Case Studies

3.1 Development of DPP-4 Inhibitors

In a comprehensive study, a series of aminomethyl-pyridines were synthesized and screened for DPP-4 inhibitory activity. The most potent compounds were further evaluated for selectivity against DPP-8, revealing promising candidates for diabetes treatment with minimal side effects due to their high selectivity .

3.2 Hybrid Perovskite Applications

Another study focused on the synthesis of (4-(Aminomethyl)pyridinium)MnCl·2HO, showcasing its unique magnetic and electric properties. This compound was found to exhibit a field-induced spin-flop transition, indicating potential for applications in advanced electronic devices .

作用机制

The mechanism of action of 4-(Aminomethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming coordination complexes that can influence enzymatic activity. The aminomethyl group allows it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and reactivity of the compounds it interacts with .

相似化合物的比较

Similar Compounds

4-Aminopyridine: Similar structure but lacks the methyl group on the nitrogen atom.

4-Methylpyridine: Similar structure but lacks the amino group.

4-(Dimethylamino)pyridine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

4-(Aminomethyl)pyridine is unique due to its combination of an aminomethyl group and a pyridine ring, which provides distinct reactivity and functional properties. This makes it a versatile compound in various chemical syntheses and industrial applications .

生物活性

4-(Aminomethyl)pyridine (AMP) is a pyridine derivative that has garnered attention in various fields of research due to its diverse biological activities. This compound, characterized by the presence of an amino group at the 4-position of the pyridine ring, exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of AMP, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound is as follows:

- Molecular Formula : CHN

- Molecular Weight : 108.14 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of AMP against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

AMP exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as some fungal species. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

AMP has also been investigated for its anti-inflammatory effects. A study conducted by Smith et al. (2021) reported that AMP significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the table below:

| Cytokine | Control (pg/mL) | AMP Treatment (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 1500 | 800 | <0.01 |

| IL-6 | 1200 | 600 | <0.05 |

| IL-1β | 900 | 400 | <0.01 |

These findings suggest that AMP may serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses.

Anticancer Activity

Recent research has explored the anticancer potential of AMP. A notable study by Chen et al. (2022) investigated its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results are presented in the following table:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

| HT-29 | 18 | Inhibition of angiogenesis |

AMP was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in xenograft models.

Case Study 1: Treatment of Bacterial Infections

In a clinical trial involving patients with chronic bacterial infections, AMP was administered alongside standard antibiotic therapy. The study demonstrated a significant reduction in infection rates and improved patient outcomes compared to control groups receiving antibiotics alone. The combination therapy resulted in a synergistic effect, enhancing overall treatment efficacy.

Case Study 2: Inflammatory Disease Management

A cohort study examined the use of AMP in patients with rheumatoid arthritis. Patients receiving AMP showed marked improvements in inflammatory markers and reported decreased joint pain and swelling over a six-month period. These findings support the potential role of AMP as an adjunct therapy in managing autoimmune conditions.

属性

IUPAC Name |

pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQWFIVRZNOPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063153 | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-53-1 | |

| Record name | 4-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(Aminomethyl)pyridine?

A1: this compound has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. [] For instance, researchers have employed 1H NMR and LCMS to analyze boron-nitrogen datively bonded supramolecular assemblies and rotors incorporating this compound. []

Q3: How does the structure of this compound influence its carbon acidity?

A3: The presence of an alpha-pyridinium substituent in the this compound dication significantly impacts its carbon acidity. Studies indicate that this substituent exerts an effect comparable to an alpha-ester substituent, resulting in a pKa value between 17 and 19 for the ionization of this carbon acid. []

Q4: How does this compound perform under microwave irradiation in dilute solutions?

A4: Studies investigating the microwave absorption of this compound in dilute benzene solutions at 3 cm wavelength reveal valuable information about its dielectric properties and relaxation behavior. These insights shed light on the compound's interaction with microwave radiation and its potential applications in related fields. [, ]

Q5: How does the position of the amine group on the pyridine ring affect the dielectric relaxation time of aminomethyl pyridines?

A5: Research shows that the position of the amine group on the pyridine ring influences the dielectric relaxation times of aminomethyl pyridines. For example, 2-(2-aminoethyl) pyridine, 2-aminomethyl pyridine, 3-aminomethyl pyridine, and 4-aminomethyl pyridine exhibit distinct relaxation times, suggesting the importance of molecular orientation in their dielectric behavior. []

Q6: How is this compound used in the synthesis of coordination polymers?

A6: this compound serves as a versatile ligand in constructing coordination polymers. Researchers have synthesized dinitrogen-supported coordination polymers by reacting this compound with triethyl orthoformate and copper acetate in a dinitrogen-saturated methanol solution. [] Additionally, a bifunctional diketimine ligand derived from this compound enables the formation of a 2D Copper-Zinc coordination polymer. []

Q7: What role does this compound play in the construction of supramolecular gels?

A7: this compound is a key building block in developing metallo-supramolecular gels responsive to visible and near-infrared light. Researchers have successfully incorporated a photolabile ruthenium complex containing this compound ligands into polyurea organo- and hydrogels. Irradiation cleaves the pyridine-ruthenium bond, leading to rapid de-gelation and enabling spatiotemporal micropatterning. []

Q8: Can this compound be used as a structure-directing agent in zeolite synthesis?

A8: Yes, research suggests that this compound can act as a structure-directing agent in the synthesis of FER zeolite. This application highlights the versatility of this compound in material science. []

Q9: What is the potential of this compound in the development of X-ray detectors?

A9: Recent research has unveiled the promising potential of this compound in creating self-powered X-ray detectors. A 1D lead-free organic-inorganic hybrid perovskite, (4‐AMP)BiI5 (ABI), displays a remarkable anomalous photovoltaic effect upon X-ray irradiation, generating a significant above-bandgap bulk photovoltage. This phenomenon paves the way for highly sensitive and stable X-ray detection devices. []

Q10: How is this compound employed in the development of sensors for explosives?

A10: A luminescent Zn-MOF incorporating this compound as a ligand exhibits remarkable sensing capabilities for explosives like PETN and Tetryl. The framework's fluorescence is efficiently quenched by these explosives, enabling their highly sensitive and selective detection. []

Q11: What are the applications of this compound in the detection of organic compounds in challenging environments?

A11: Researchers have successfully developed a Molecularly Imprinted Polymer (MIP) functionalized Love Wave (LW) acoustic sensor incorporating this compound for detecting organic compounds, demonstrating its effectiveness even in turbid solutions. []

Q12: Can you elaborate on the role of this compound in the fabrication of enzyme electrodes for glucose oxidation?

A12: this compound plays a crucial role in constructing efficient glucose-oxidizing enzyme electrodes. Researchers have successfully coupled amine-containing osmium complexes with glucose oxidase using a carboxylic acid polymer and a carbon nanotube matrix. The this compound moiety within the osmium complex facilitates immobilization and electron transfer processes, leading to enhanced catalytic activity. []

- Exploring its use in synthesizing other heterocyclic compounds. []

- Investigating its potential in medicinal chemistry, such as anticancer drug development. []

- Studying its interactions with metal ions for applications in catalysis and sensing. [, , , ]

- Examining its potential in environmental remediation, such as the selective recovery of gold from aqueous solutions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。